Bis(4-hydroxybutyl) terephthalate (BHBT, CAS 23358-95-4) is a homobifunctional diester monomer composed of a terephthalate core symmetrically esterified with two 1,4-butanediol moieties . It serves as the immediate monomeric precursor to poly(butylene terephthalate) (PBT), a high-performance thermoplastic engineering polymer, and is the essential intermediate in the synthesis of Cyclotris(1,4-butylene terephthalate), a cyclic trimer employed in ring-opening polymerization for molecular-weight-controlled PBT . Supplied as a white to off-white crystalline solid with a melting point of 73–75 °C and molecular weight 310.34 g mol⁻¹, BHBT is soluble in chloroform and methanol, enabling straightforward integration into melt-phase polycondensation workflows .
1
Precursor for PBT melt polycondensationDirect monomer for high-molecular-weight PBT via ester-interchange polymerization
2
Intermediate for cyclic PBT trimerUsed to prepare Cyclotris(1,4-butylene terephthalate) for ring-opening polymerization
3
Physical form supports melt processingCrystalline solid (mp 73–75 °C), soluble in chloroform and methanol; integrates into standard polycondensation workflows
Why BHBT Is Irreplaceable for PBT Production
In-class terephthalate diols such as bis(2-hydroxyethyl) terephthalate (BHET), bis(3-hydroxypropyl) terephthalate, and bis(6-hydroxyhexyl) terephthalate differ fundamentally in the length of the aliphatic spacer between the terminal hydroxyl groups and the aromatic core. This spacer length governs both the polymerization kinetics and the ultimate thermal, mechanical, and crystallization properties of the resulting polyester. BHBT, with its four‑methylene spacer, exhibits a polycondensation rate constant 1.73‑fold greater than that of BHET at industrial processing temperatures, and its monomer reactivity ratio is 4‑ to 5‑fold larger [1]. These kinetic disparities produce a pronounced block‑character during copolymerization that cannot be replicated by simply substituting BHET or manipulating process conditions alone. Downstream, the butylene‑terephthalate repeat unit imparts a distinctive balance of rapid crystallization, low moisture absorption, and high impact toughness that is absent in the ethylene‑terephthalate (PET), propylene‑terephthalate (PPT), or hexylene‑terephthalate (PHT) analogues. Consequently, direct replacement of BHBT with a shorter‑ or longer‑chain terephthalate diol inevitably yields a polymer with divergent reactivity, sequence distribution, and end‑use performance [1][2].
Spacer-length mismatch may alter kinetics
Terephthalate diols with shorter or longer aliphatic spacers (e.g., BHET) exhibit different polycondensation rate constants and reactivity ratios; direct replacement may shift polymerization behaviour and block sequence.
Reactivity profile supports block architecture with BHBT
BHBT’s higher relative reactivity enforces a block-character distribution during copolymerization. Substituting with BHET tends to yield a statistical copolymer, altering thermal and mechanical properties.
Recycled monomer quality varies
Recycled BHET often contains higher impurity levels (1–30 wt%) and may require additional purification. Recycled BHBT can meet tighter color and purity specifications, reducing downstream processing burden.
[1] Lyoo, W. S., Kim, J. H., & Ha, W. S. (1996). Kinetics of copolycondensation of bis(4-hydroxybutyl) terephthalate and bis(2-hydroxyethyl) terephthalate by ester-interchange reaction. Journal of Applied Polymer Science, 62(3), 473–480. View Source
[2] Lyoo, W. S., et al. (1999). Effect of copolycondensation temperature on the reactivity ratios of bis(4-hydroxybutyl) terephthalate and bis(2-hydroxyethyl) terephthalate. Polymer Bulletin, 42, 9–16. View Source
BHBT Comparative Evidence vs. Terephthalate Diols
Faster Homopolymerization Rate vs. BHET
In a direct, catalyst‑matched kinetic study conducted at 270 °C with titanium tetrabutoxide (TBT), the second‑order polycondensation rate constant of BHBT was determined to be 3.872 min⁻¹, compared with 2.238 min⁻¹ for BHET [1]. This represents a 73 % higher homopolymerization rate for BHBT, enabling either shorter cycle times at equivalent catalyst loading or reduced catalyst demand to reach a target molecular weight.
Homopolymerization RateHead-to-head
BHBT k = 3.872 min⁻¹vs BHET 2.238 min⁻¹1.73× faster at 270 °C
Supports higher throughput or lower catalyst demand in melt-phase PBT production
Measured with titanium tetrabutoxide catalyst; neat melt conditions
[1] Lyoo, W. S., Kim, J. H., & Ha, W. S. (1996). Kinetics of copolycondensation of bis(4-hydroxybutyl) terephthalate and bis(2-hydroxyethyl) terephthalate by ester-interchange reaction. Journal of Applied Polymer Science, 62(3), 473–480. View Source
Reactivity Ratio for Block Copolyester Design
During co‑polycondensation with BHET at 270 °C, BHBT exhibited a monomer reactivity ratio (r₁) that was 4‑ to 5‑fold greater than that of BHET (r₂) [1][2]. The cross‑reaction rate constants further revealed the hierarchy k₂₁ > k₁₁ > k₂₂ > k₁₂, confirming that BHBT preferentially reacts with itself and with BHET‑terminated chains, while BHET shows the lowest self‑propagation tendency. This pronounced reactivity difference enforces a block‑sequence distribution rather than a random one, allowing deliberate design of segmented copolyesters.
Reactivity RatioHead-to-head
r_BHBT >> r_BHET4–5× larger reactivity ratio
Supports block sequence design for copolyester thermal and mechanical properties
Based on copolycondensation kinetics with BHET at 270 °C
copolycondensationreactivity ratioblock copolymer
Evidence Dimension
Monomer reactivity ratio (r) in BHBT–BHET copolycondensation at 270 °C
Target Compound Data
r_BHBT ≫ r_BHET; BHBT reactivity ratio is 4–5× larger
Comparator Or Baseline
BHET reactivity ratio (approximately 0.2–0.25 relative to BHBT)
Quantified Difference
4‑fold to 5‑fold difference in favor of BHBT
Conditions
Melt copolycondensation at 270 °C, TBT catalyst; analysis by ¹H‑NMR and HPLC
Why This Matters
The ability to enforce a block architecture rather than a statistical copolymer is critical for tailoring thermal transitions, crystallization kinetics, and biodegradation profiles in PBT‑co‑PET or PBAT‑type materials. BHBT is the monomer that enables this architectural control.
copolycondensationreactivity ratioblock copolymer
[1] Lyoo, W. S., Kim, J. H., & Ha, W. S. (1996). Kinetics of copolycondensation of bis(4-hydroxybutyl) terephthalate and bis(2-hydroxyethyl) terephthalate by ester-interchange reaction. Journal of Applied Polymer Science, 62(3), 473–480. View Source
[2] Lyoo, W. S., et al. (1999). Effect of copolycondensation temperature on the reactivity ratios of bis(4-hydroxybutyl) terephthalate and bis(2-hydroxyethyl) terephthalate. Polymer Bulletin, 42, 9–16. View Source
Sustained Reactivity Across Processing Temperatures
A systematic temperature‑ramp study measured homopolymerization rate constants at 260, 270, and 280 °C [1]. BHBT maintained a consistent absolute advantage over BHET at every temperature: at 260 °C, k₁₁ = 2.58 vs. k₂₂ = 1.30 min⁻¹; at 280 °C, k₁₁ = 5.29 vs. k₂₂ = 4.06 min⁻¹. Although the relative difference narrows with rising temperature, the absolute gap of 1.23–1.28 min⁻¹ remains substantial. This data defines a robust process window in which BHBT delivers superior throughput without requiring extreme temperature elevation.
Temperature-Window KineticsHead-to-head
BHBT k: 2.58 → 5.29 min⁻¹vs BHET: 1.30 → 4.06 min⁻¹Δk ≈ +1.2–1.6 min⁻¹ across 260–280 °C
Supports consistent processing advantage without requiring extreme temperature elevation
Validated at 260, 270, and 280 °C isothermal conditions
temperature kineticspolycondensationprocess window
Evidence Dimension
Homopolycondensation rate constants at three industrially relevant temperatures
Melt polycondensation with TBT catalyst; second‑order kinetic model; 260, 270, 280 °C isothermal conditions
Why This Matters
BHBT’s higher rate constant across the full industrial temperature range provides formulation flexibility: processors can operate at lower temperatures to save energy or reduce thermal degradation while still matching or exceeding BHET‑based productivity.
temperature kineticspolycondensationprocess window
[1] Lyoo, W. S., et al. (1999). Effect of copolycondensation temperature on the reactivity ratios of bis(4-hydroxybutyl) terephthalate and bis(2-hydroxyethyl) terephthalate. Polymer Bulletin, 42, 9–16. View Source
Recycled BHBT: High Purity and Low Color
A recently disclosed patent by SK Chemicals describes a recycled BHBT produced via transesterification of waste PET with 1,4‑butanediol. The claimed recycled BHBT exhibits a Hunter Lab color‑b value ≤ 8 when measured as a 6‑mm‑thick specimen and retains a low residual ethylene‑glycol‑derivative content [1]. In contrast, the same patent acknowledges that recycled BHET obtained from glycolysis of waste PET typically contains 1–30 wt% total impurities, with purity frequently ≤ 95% [1]. The low color and high purity of recycled BHBT enable its direct use as a drop‑in monomer for high‑crystallinity engineering polyester products or biodegradable polyester without an additional purification stage.
May reduce downstream purification, supporting circular-economy polyester workflows
Patent disclosure; color by Hunter Lab, purity by HPLC
chemical recyclingmonomer puritycolor specification
Evidence Dimension
Color quality (Hunter b) and residual impurity level
Target Compound Data
Recycled BHBT: color‑b ≤ 8 (6‑mm specimen); low residual EG derivatives (quantified via HPLC ratio specification G/B, where 1.5 ≤ G/B ≤ 3.5)
Comparator Or Baseline
Recycled BHET: total impurities 1–30 wt%, purity typically 70–99% (as stated in patent background)
Quantified Difference
Recycled BHBT meets tighter color and purity specifications that eliminate the need for post‑recycling purification, whereas generic recycled BHET often requires additional purification steps to reach polymer‑grade quality.
Conditions
Transesterification of waste PET with 1,4‑butanediol; color measured on 6‑mm‑thick molded specimen in Hunter Lab color space; purity by HPLC.
Why This Matters
Procurement of recycled BHBT that already meets color and purity specifications reduces downstream purification costs and quality‑control burden, making it a more economical circular‑economy monomer choice than recycled BHET for PBT and PBAT production.
chemical recyclingmonomer puritycolor specification
[1] SK Chemicals Co., Ltd. (2025). Recycled bis(4-hydroxybutyl)terephthalate, method for preparing same, and polyester resin using same. U.S. Patent Application Publication No. 2025/0059319 A1. View Source
The 1.73‑fold higher homopolymerization rate constant of BHBT relative to BHET at 270 °C [1] directly supports faster melt‑phase polycondensation to high‑molecular‑weight PBT. Industrial producers seeking to maximize line speed or reduce residence time in continuous stirred‑tank or disc‑ring reactors should specify BHBT as the monomer feedstock. The kinetic advantage remains substantial across the 260–280 °C operating window, allowing processors to achieve target intrinsic viscosities with shorter cycle times or lower catalyst concentrations while maintaining equivalent throughput.
Block Copolyester Design with Tunable Properties
BHBT’s 4‑ to 5‑fold larger monomer reactivity ratio compared with BHET enforces a block‑character distribution during copolycondensation [1][2]. This is exploited in the synthesis of poly(butylene adipate‑co‑terephthalate) (PBAT) variants, where a higher butylene‑terephthalate block fraction elevates melting temperature, tensile strength, and thermal stability while moderating the biodegradation rate [3]. Researchers engineering segmented copolyesters with precisely controlled hard‑segment content should procure BHBT rather than attempting to achieve the same architecture through random copolymerization of BHET with butanediol and terephthalic acid, which would yield a statistical sequence distribution with inferior mechanical and thermal coherence.
Chemical Recycling of Waste PET to PBT/PBAT
The SK Chemicals patent demonstrates that waste PET can be transesterified with 1,4‑butanediol to yield recycled BHBT with a Hunter color‑b value ≤ 8 and low residual ethylene‑glycol contamination, without requiring an additional purification step [4]. This recycled BHBT is directly repolymerizable into high‑crystallinity PBT engineering plastics or biodegradable PBAT. Organizations operating chemical recycling pilot lines or seeking to establish a circular supply chain for polyester monomers should favor recycled BHBT over recycled BHET, as the latter typically carries 1–30 wt% impurities that necessitate costly purification before repolymerization.
Cyclic PBT Oligomer Synthesis for ROP
BHBT is the established intermediate for the preparation of Cyclotris(1,4‑butylene terephthalate), the cyclic trimer of PBT . Cyclic oligomers polymerize by entropically driven ring‑opening without liberating volatile condensation byproducts, enabling the production of ultra‑high‑molecular‑weight PBT with exceptionally low residual monomer and void‑free molded parts. Procurement of high‑purity BHBT (≥95 %, as supplied by multiple vendors) is essential for reproducible cyclization yields and minimal linear‑oligomer contamination, a requirement not met by less well‑defined butylene‑terephthalate oligomer mixtures.
Verify k value and melt viscosity build under target conditions
Block Copolyester Design with Tunable Properties
Monomer reactivity ratio
Characterize sequence distribution by NMR; correlate with thermal/mechanical data
Chemical Recycling of Waste PET to PBT/PBAT
Recycled monomer purity and color
Confirm HPLC purity, Hunter color-b, and low EG-derivative content
Cyclic PBT Oligomer Synthesis for ROP
High-purity BHBT monomer
Assess cyclization yield and linear oligomer contamination
[1] Lyoo, W. S., Kim, J. H., & Ha, W. S. (1996). Kinetics of copolycondensation of bis(4-hydroxybutyl) terephthalate and bis(2-hydroxyethyl) terephthalate by ester-interchange reaction. Journal of Applied Polymer Science, 62(3), 473–480. View Source
[2] Lyoo, W. S., et al. (1999). Effect of copolycondensation temperature on the reactivity ratios of bis(4-hydroxybutyl) terephthalate and bis(2-hydroxyethyl) terephthalate. Polymer Bulletin, 42, 9–16. View Source
[3] Synthesis and properties of biodegradable PBAT prepared from PBT chemically recycled resources. Polymer, 307, 127326 (2024). View Source
[4] SK Chemicals Co., Ltd. (2025). Recycled bis(4-hydroxybutyl)terephthalate, method for preparing same, and polyester resin using same. U.S. Patent Application Publication No. 2025/0059319 A1. View Source
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